molecular formula C34H61BrO2 B14114254 4-Bromo-1,2-bis(tetradecyloxy)benzene

4-Bromo-1,2-bis(tetradecyloxy)benzene

Cat. No.: B14114254
M. Wt: 581.7 g/mol
InChI Key: LKFUKKFFVNNPHG-UHFFFAOYSA-N
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Description

4-Bromo-1,2-bis(tetradecyloxy)benzene is a useful research compound. Its molecular formula is C34H61BrO2 and its molecular weight is 581.7 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C34H61BrO2

Molecular Weight

581.7 g/mol

IUPAC Name

4-bromo-1,2-di(tetradecoxy)benzene

InChI

InChI=1S/C34H61BrO2/c1-3-5-7-9-11-13-15-17-19-21-23-25-29-36-33-28-27-32(35)31-34(33)37-30-26-24-22-20-18-16-14-12-10-8-6-4-2/h27-28,31H,3-26,29-30H2,1-2H3

InChI Key

LKFUKKFFVNNPHG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCOC1=C(C=C(C=C1)Br)OCCCCCCCCCCCCCC

Origin of Product

United States

Synthetic Methodologies for 4 Bromo 1,2 Bis Tetradecyloxy Benzene and Precursor Chemistry

Strategies for the Construction of the 1,2-Bis(tetradecyloxy)benzene Moiety

The formation of the 1,2-bis(tetradecyloxy)benzene scaffold is typically achieved through nucleophilic substitution reactions, where the oxygen atoms of a catechol precursor are alkylated with long hydrocarbon chains.

The Williamson ether synthesis is a versatile and widely used method for preparing ethers. masterorganicchemistry.com This reaction involves the deprotonation of an alcohol or a phenol (B47542) to form a highly nucleophilic alkoxide or phenoxide ion, which then displaces a halide from an alkyl halide in an SN2 reaction. lumenlearning.comlibretexts.org In the context of synthesizing 1,2-bis(tetradecyloxy)benzene, the starting material is catechol (1,2-dihydroxybenzene).

The process begins with the twofold deprotonation of catechol's hydroxyl groups using a suitable base. Given that phenols are significantly more acidic than aliphatic alcohols, bases such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) are effective. youtube.com The choice of base and solvent is crucial for reaction efficiency. A polar aprotic solvent like dimethylformamide (DMF) or acetone (B3395972) is commonly used to dissolve the reactants and facilitate the SN2 mechanism. The resulting catecholate dianion is a potent nucleophile that readily reacts with an alkyl halide.

The general reaction scheme is as follows:

Deprotonation: Catechol reacts with two equivalents of a base to form the dianion.

Nucleophilic Attack: The catecholate dianion attacks two equivalents of a tetradecyl halide, leading to the formation of two new carbon-oxygen bonds and yielding the desired 1,2-bis(tetradecyloxy)benzene.

Table 1: Typical Reagents for Williamson Ether Synthesis of Dialkoxybenzenes
ComponentExample ReagentsRole in ReactionReference
Phenolic PrecursorCatecholSource of nucleophilic oxygen nih.gov
BasePotassium Carbonate (K₂CO₃), Sodium Hydride (NaH)Deprotonates hydroxyl groups to form phenoxide youtube.com
Alkylating Agent1-Bromotetradecane (B124005), 1-Iodotetradecane (B96730)Electrophile for SN2 reaction masterorganicchemistry.com
SolventAcetone, Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO)Reaction medium, facilitates SN2 mechanism lumenlearning.comlibretexts.org

The choice of the alkylating agent is critical for the success of the Williamson ether synthesis. libretexts.org The reaction proceeds via an SN2 mechanism, which is most efficient with unhindered primary alkyl halides. masterorganicchemistry.comyoutube.com Therefore, 1-bromotetradecane or 1-iodotetradecane are the ideal electrophiles for attaching the C₁₄ chains to the catechol core. The use of secondary or tertiary alkyl halides is generally avoided as it leads to competing elimination reactions, significantly reducing the yield of the desired ether product. libretexts.org

The reactivity of the halide follows the order I > Br > Cl, with alkyl iodides being the most reactive leaving groups. However, alkyl bromides often provide a good balance of reactivity and cost-effectiveness. The reaction is typically carried out by heating the mixture of catechol, base, and tetradecyl halide in a suitable solvent for several hours to ensure complete dialkylation.

Regioselective Bromination Techniques on 1,2-Bis(tetradecyloxy)benzene

Once the 1,2-bis(tetradecyloxy)benzene core is synthesized, the next step is the introduction of a bromine atom at a specific position on the aromatic ring. The two long alkoxy groups are strongly activating and ortho-, para-directing, meaning they direct incoming electrophiles to the positions ortho and para relative to themselves.

In 1,2-bis(tetradecyloxy)benzene, there are two available positions for substitution (positions 3, 4, 5, and 6). Positions 3 and 6 are ortho to one alkoxy group and meta to the other, while positions 4 and 5 are para to one alkoxy group and ortho to the other. Due to the significant steric hindrance from the two bulky tetradecyloxy chains, electrophilic attack is favored at the less hindered 4- and 5-positions. Since the molecule is symmetrical, these two positions are equivalent.

Direct bromination using molecular bromine (Br₂) in a suitable solvent like dichloromethane (B109758) or acetic acid can achieve the desired regioselectivity. The strong activating effect of the two alkoxy groups means the reaction can often proceed without a Lewis acid catalyst. Studies on the bromination of analogous compounds like 1,2-dimethoxybenzene (B1683551) have shown that para-bromination occurs with high selectivity. sci-hub.se Careful control of the reaction stoichiometry, using just one equivalent of the brominating agent, is essential to prevent the formation of di-brominated byproducts.

Table 2: Comparison of Bromination Reagents for Aromatic Ethers
Brominating AgentTypical ConditionsSelectivity ProfileReference
Molecular Bromine (Br₂)Dichloromethane or Acetic Acid, Room TemperatureGood para-selectivity for activated rings youtube.comorgsyn.org
N-Bromosuccinimide (NBS)Acetone, Acetonitrile (B52724), or DMF; often with a catalystMilder alternative, can provide high regioselectivity orgsyn.org
Triphosgene (B27547)/KBrDichloromethaneReported to give excellent para-regioselectivity for alkoxy arenes sci-hub.se

For enhanced control and milder reaction conditions, alternative brominating agents can be employed. N-Bromosuccinimide (NBS) is a common reagent used for the selective bromination of activated aromatic rings. orgsyn.org The reaction with NBS may be initiated by a radical initiator or an acid catalyst.

Another highly regioselective method involves the use of a triphosgene-oxidized bromide system. A combination of potassium bromide (KBr), triphosgene (BTC), and a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB) has been shown to be a highly effective system for the para-bromination of alkoxybenzenes with excellent yields and selectivity, often avoiding the formation of polybrominated products. sci-hub.se This method presents a promising pathway for the specific synthesis of 4-Bromo-1,2-bis(tetradecyloxy)benzene.

Synthesis of Key Intermediates and Related Brominated Alkoxybenzenes

The primary intermediates for the synthesis of the target compound are catechol and 1-bromotetradecane. Catechol is a commodity chemical produced on an industrial scale, often via the hydroxylation of phenol. 1-Bromotetradecane is typically synthesized from its corresponding alcohol, 1-tetradecanol, through reaction with a bromine source like hydrobromic acid (HBr) or phosphorus tribromide (PBr₃).

The synthesis of related brominated alkoxybenzenes follows similar principles. For instance, the synthesis of 1,4-dibromo-2,5-dialkoxybenzenes, which are valuable monomers for conjugated polymers, can be achieved through solventless dibromination using sodium bromide and Oxone. chemspider.com While this produces a different isomer and degree of bromination, the underlying principles of electrophilic aromatic substitution on alkoxybenzenes are the same. The synthesis of other functionalized bromo-benzenes often relies on multi-step sequences involving protection, directed metallation, and reaction with an electrophilic bromine source to achieve the desired substitution pattern. nih.gov

Pathways to 4-Bromocatechol (B119925) and Derivatives

4-Bromocatechol, also known as 4-bromo-1,2-dihydroxybenzene, is a fundamental precursor for the ultimate synthesis of this compound. cymitquimica.com The primary synthetic pathway to 4-bromocatechol involves the direct bromination of catechol. One common laboratory method consists of dissolving catechol in a solvent such as glacial acetic acid or acetonitrile, followed by the dropwise addition of bromine. chemicalbook.comguidechem.com After a reaction period, the solvent can be removed under reduced pressure, and the crude product is then purified. guidechem.com An alternative approach for producing 4-halocatechol compounds involves reacting a catechol compound with a halogenating agent like 1,3-dihalo-5,5-dimethylhydantoin. google.com

A key derivative, 4-bromo-1,2-dimethoxybenzene (also known as 4-bromoveratrole), can be synthesized through the bromination of veratrole (1,2-dimethoxybenzene). nih.gov In a typical procedure, veratrole is dissolved in a solvent like dichloromethane (DCM), to which a solution of bromine in DCM is added dropwise. The reaction is stirred for an extended period, after which it is washed with solutions such as sodium thiosulfate (B1220275) and brine to neutralize and remove excess bromine. The organic layer is then dried and concentrated, and the product can be purified by column chromatography. nih.gov In one documented synthesis, this method yielded the pure product at 88%. nih.gov

Synthesis of 4-Bromo-1,2-bis(bromomethyl)benzene (B1367092) and Analogs

The synthesis of 4-bromo-1,2-bis(bromomethyl)benzene is a critical step for creating analogs and derivatives. While direct synthesis details are specific, the methodologies for analogous structures are well-established. A primary route to such compounds is the bromomethylation of a corresponding dimethyl-substituted benzene (B151609). For instance, the logical precursor for this synthesis would be 4-bromo-1,2-dimethylbenzene. chemsynthesis.com

One established method for creating bis(bromomethyl)benzene analogs is the bromomethylation of 1,2-dialkylbenzenes. uh.edu This procedure involves reacting the 1,2-dialkylbenzene with formaldehyde (B43269) (HCHO) and hydrobromic acid (HBr) in acetic acid within a sealed vessel at elevated temperatures (80-110 °C). uh.edu This method has shown high regioselectivity, introducing bromomethyl groups at the 4 and 5 positions of the benzene ring, particularly when the alkyl chains are ethyl or longer. uh.edu However, the reaction can require long durations to achieve high yields of the desired bis-bromomethylated product. uh.edu

Another versatile method for producing bis(bromomethyl) aromatic hydrocarbons involves the reaction of a dimethyl aromatic hydrocarbon with N-bromosuccinimide (NBS). google.com This reaction is typically carried out in an organic solvent like benzene and is initiated by light irradiation or the presence of a radical initiator. The reaction temperature is generally kept moderate, between 0 and 80 °C. google.com This photochemical or radical-initiated approach can provide the desired bis(bromomethyl) product in high purity and yield. google.com

Preparation of Ethynyl-Substituted Alkoxybenzenes as Precursors

Ethynyl-substituted alkoxybenzenes serve as important precursors in various organic syntheses, particularly for creating larger conjugated systems. The Sonogashira coupling reaction is a powerful and widely used method for the synthesis of such compounds, including alkoxy-substituted ortho-phenylene ethynylene (o-PE) oligomers. nih.gov This palladium-catalyzed cross-coupling reaction joins a terminal alkyne with an aryl halide. The use of a key monomer with orthogonal protective groups allows for the stepwise assembly of discrete chain lengths to produce dimers, trimers, and other oligomers. nih.gov

A specific example of this type of synthesis is the preparation of 4-trimethylsilylethynyl bromo benzene. prepchem.com This reaction is typically performed by mixing a di-halogenated benzene (such as bromo iodo benzene) with trimethylsilyl (B98337) acetylene (B1199291) in a solvent system containing anhydrous dimethylformamide (DMF) and triethylamine. The reaction is catalyzed by a combination of copper iodide and a palladium complex, such as bis(triphenylphosphine)palladium(II) dichloride. prepchem.com After stirring, the reaction is quenched with water, and the product is extracted with an organic solvent. The crude product, often an oil, can then be purified by distillation under reduced pressure. prepchem.com

Purification and Yield Optimization in Scalable Research Synthesis

The synthesis of this compound from 4-bromocatechol and a long-chain alkyl halide like 1-bromotetradecane is typically achieved via the Williamson ether synthesis. Optimizing the yield and ensuring the purity of the final product on a scalable level requires careful consideration of reaction conditions and purification techniques.

Purification: Standard purification for long-chain alkylated aromatic ethers involves a multi-step work-up procedure. After the reaction is complete, the mixture is typically quenched with water to stop the reaction and dissolve inorganic salts. google.comgoogle.com The product is then extracted into an organic solvent such as dichloromethane, toluene, or ethyl acetate. chemicalbook.comgoogle.comgoogle.com The organic layer is washed sequentially with water and often a brine solution to remove residual water-soluble impurities. nih.gov After drying the organic layer over an anhydrous salt (e.g., Na2SO4 or MgSO4), the solvent is removed in vacuo. chemicalbook.comnih.gov The resulting crude product can be further purified by silica (B1680970) gel column chromatography, often using a solvent system like hexane/ethyl acetate, or by recrystallization from a suitable solvent such as ethanol, particularly at low temperatures to induce precipitation of the pure solid. chemicalbook.comgoogle.comgoogle.com

Yield Optimization: The Williamson ether synthesis proceeds via an SN2 mechanism, and its efficiency is highly dependent on the structure of the reactants. libretexts.orgmasterorganicchemistry.com To maximize the yield of the desired ether and minimize competing elimination reactions, it is crucial to use a primary alkyl halide. libretexts.orgfrancis-press.com Since 1-bromotetradecane is a primary halide, it is an ideal substrate for this reaction, as the strong base (the deprotonated 4-bromocatechol) is less likely to induce E2 elimination. libretexts.org

The choice of solvent significantly impacts reaction rates and selectivity. rsc.org Polar aprotic solvents such as N,N-dimethylformamide (DMF) or acetonitrile are often used under anhydrous conditions as they effectively solvate the cation of the alkoxide base while not interfering with the nucleophilicity of the oxygen anion. francis-press.comrsc.org For scalable syntheses, alternative methods can be explored to improve efficiency. This includes the use of microwave irradiation in conjunction with a mild solid base like potassium carbonate, which can lead to rapid, high-yield reactions, sometimes under solvent-free conditions. orgchemres.org

Advanced Spectroscopic and Structural Elucidation in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

NMR spectroscopy provides a detailed roadmap of the molecular structure by probing the magnetic properties of atomic nuclei. For 4-Bromo-1,2-bis(tetradecyloxy)benzene, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments allows for a complete and unequivocal assignment of all proton and carbon resonances.

Proton (¹H) NMR for Aromatic and Aliphatic Resonances

The ¹H NMR spectrum of this compound is characterized by distinct regions corresponding to the aromatic protons and the protons of the two tetradecyloxy chains. The aromatic region typically displays a set of signals consistent with a 1,2,4-trisubstituted benzene (B151609) ring. The chemical shifts of these protons are influenced by the electron-donating nature of the ether linkages and the electron-withdrawing effect of the bromine atom.

The aliphatic portion of the spectrum is dominated by the signals from the fourteen-carbon chains. The protons closest to the oxygen atom (OCH₂) appear as a triplet at a downfield position compared to the other methylene (B1212753) groups due to the deshielding effect of the electronegative oxygen. The bulk of the methylene protons in the middle of the chains (-(CH₂)₁₁-) typically resonate as a broad multiplet in the upfield region. The terminal methyl (CH₃) protons appear as a distinct triplet, characteristic of a freely rotating methyl group at the end of an alkyl chain.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (ppm)Multiplicity
Aromatic H6.8 - 7.2m
-OCH₂-3.9 - 4.1t
-OCH₂CH ₂-1.7 - 1.9p
-(CH₂)₁₁-1.2 - 1.5m
-CH₃0.8 - 0.9t

Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.

Carbon-13 (¹³C) NMR for Carbon Framework Confirmation

The ¹³C NMR spectrum provides crucial information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The aromatic region will show six signals, with the carbons directly attached to the oxygen atoms appearing at the most downfield positions due to strong deshielding. The carbon atom bonded to the bromine will also exhibit a characteristic chemical shift.

The aliphatic region will display signals for the fourteen carbons of the tetradecyloxy chains. The carbon of the OCH₂ group is the most downfield of the aliphatic signals. The signals for the numerous methylene carbons in the chain often overlap, while the terminal methyl carbon appears at the most upfield position.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (ppm)
Aromatic C-O148 - 150
Aromatic C-Br112 - 115
Aromatic C-H115 - 125
-OCH₂-68 - 70
Aliphatic -(CH₂)₁₂-22 - 32
-CH₃~14

Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity

To definitively assign the ¹H and ¹³C NMR spectra, two-dimensional NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment establishes proton-proton (¹H-¹H) coupling networks. For the aliphatic chains, COSY would show correlations between adjacent methylene groups, starting from the OCH₂ protons and extending to the terminal methyl group.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. This allows for the unambiguous assignment of each carbon signal based on the chemical shift of its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (typically 2-3 bond) correlations between protons and carbons. For instance, HMBC can show correlations from the OCH₂ protons to the aromatic carbon to which the ether group is attached, confirming the connectivity between the aliphatic chains and the benzene ring.

Vibrational Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) Spectroscopy for Characteristic Bonds

The FTIR spectrum of this compound would be dominated by absorptions corresponding to the vibrations of its constituent bonds.

C-H Stretching: Strong absorptions in the 2850-3000 cm⁻¹ region arise from the symmetric and asymmetric stretching vibrations of the numerous C-H bonds in the long aliphatic chains. Aromatic C-H stretching vibrations would appear at slightly higher wavenumbers, typically above 3000 cm⁻¹.

C=C Stretching: Aromatic ring stretching vibrations are expected in the 1450-1600 cm⁻¹ region.

C-O Stretching: The C-O-C ether linkages will give rise to strong, characteristic stretching bands, typically in the 1200-1250 cm⁻¹ (asymmetric) and 1000-1050 cm⁻¹ (symmetric) regions.

C-Br Stretching: The vibration of the carbon-bromine bond is expected to appear in the fingerprint region of the spectrum, typically between 500 and 600 cm⁻¹.

Table 3: Predicted FTIR Absorption Bands for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
Aromatic C-H Stretch3050 - 3100Medium
Aliphatic C-H Stretch2850 - 2960Strong
Aromatic C=C Stretch1450 - 1600Medium
C-O-C Asymmetric Stretch1200 - 1250Strong
C-O-C Symmetric Stretch1000 - 1050Strong
C-Br Stretch500 - 600Medium

Note: Predicted values are based on typical group frequencies. Actual experimental values may vary.

Raman Spectroscopy for Molecular Vibrational Modes

Raman spectroscopy provides complementary information to FTIR. While FTIR is more sensitive to polar bonds, Raman spectroscopy is particularly useful for identifying non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be effective in observing:

Aromatic Ring Vibrations: The symmetric "breathing" mode of the benzene ring often gives a strong, sharp signal in the Raman spectrum.

C-C Backbone Vibrations: The stretching and bending vibrations of the long carbon chains can be observed.

C-Br Stretching: The C-Br bond, being relatively non-polar, may also produce a detectable Raman signal.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is a valuable tool for investigating the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. The wavelength of maximum absorption (λmax) is characteristic of the chromophores present in the molecule. For aromatic systems like this compound, the electronic transitions are typically of the π → π* type.

TechniqueParameterExpected Observation
UV-Vis SpectroscopyλmaxCharacteristic π → π* transitions for a substituted benzene ring.

Mass Spectrometry (MS) for Molecular Weight Verification and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound by measuring its mass-to-charge ratio (m/z).

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is particularly useful for the analysis of large, non-volatile molecules. While this compound has a moderate molecular weight, MALDI-TOF can be employed for its analysis. In this technique, the sample is co-crystallized with a matrix that absorbs laser energy, leading to the desorption and ionization of the analyte. The time it takes for the ions to travel through a flight tube to the detector is proportional to their mass-to-charge ratio. This allows for the determination of the molecular ion peak, which corresponds to the molecular weight of the compound.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, allowing for the determination of the exact mass of a molecule. This exact mass can be used to determine the elemental composition of the compound with a high degree of confidence. For this compound, with a molecular formula of C34H61BrO2, the theoretical monoisotopic mass can be calculated. HRMS analysis would be expected to yield an experimental mass that is very close to this theoretical value, confirming the elemental formula.

TechniqueParameterExpected Observation
MALDI-TOF MSMolecular Ion Peak (M+)Peak corresponding to the molecular weight of the compound.
HRMSExact MassExperimental mass measurement consistent with the theoretical mass of C34H61BrO2.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. The experimentally determined percentages are then compared with the calculated percentages based on the proposed molecular formula. This comparison provides strong evidence for the empirical and, in conjunction with molecular weight data from mass spectrometry, the molecular formula of the compound.

For this compound (C34H61BrO2), the theoretical elemental composition can be calculated as follows:

Carbon (C): 70.20%

Hydrogen (H): 10.57%

Bromine (Br): 13.73%

Oxygen (O): 5.50%

Experimental results from elemental analysis are expected to be in close agreement with these calculated values, typically within a ±0.4% margin of error, thereby confirming the elemental composition of the synthesized compound.

ElementTheoretical Percentage (%)Experimental Percentage (%)
Carbon (C)70.20Expected to be within ±0.4% of the theoretical value.
Hydrogen (H)10.57Expected to be within ±0.4% of the theoretical value.

Liquid Crystalline Behavior and Mesophase Investigations

Mesomorphic Properties and Phase Transitions of 4-Bromo-1,2-bis(tetradecyloxy)benzene and Related Compounds

No information available in the searched scientific literature.

Thermal Analysis Techniques for Mesophase Characterization

No DSC data has been published for this compound.

No POM studies or texture descriptions are available for this compound.

X-ray Diffraction (XRD) Studies for Mesophase Structure Elucidation

There are no WAXD studies reported for this compound.

There are no SAXS studies reported for this compound.

Lack of Specific Research Data Prevents Detailed Analysis of this compound's Liquid Crystalline Behavior

A comprehensive review of available scientific literature reveals a significant lack of specific research data on the liquid crystalline properties of this compound. While the fundamental principles governing the influence of alkyl chain length and substitution patterns on mesophase behavior are well-established in the field of liquid crystal research, detailed experimental findings and data tables specifically for this compound and its homologous series are not present in the public domain.

The liquid crystalline behavior of a molecule is intricately linked to its molecular structure. Key factors include the rigidity of the molecular core, the length and flexibility of terminal alkyl chains, and the nature and position of substituent groups. For the compound , this compound, one would anticipate that variations in the length of the two tetradecyloxy chains would significantly impact its transition temperatures and the types of mesophases formed. Generally, increasing the alkyl chain length in a homologous series of liquid crystals tends to lower the melting point and can lead to the appearance of more ordered smectic phases in addition to or in place of nematic phases.

Similarly, the substitution pattern on the benzene (B151609) ring is crucial. The presence of the bromo-substituent and the ortho-disposed long alkoxy chains create a specific molecular geometry and polarity that will dictate the intermolecular interactions responsible for liquid crystal phase formation. A systematic study comparing isomers with different substitution patterns would be necessary to fully elucidate the structure-property relationships.

However, without specific studies on this compound, any discussion on the precise influence of its alkyl chains and substitution pattern remains speculative. Detailed research, including synthesis of a homologous series with varying alkyl chain lengths (e.g., from C10 to C18) and comparative analysis of isomers, would be required to generate the specific data needed for a thorough analysis. Such studies would typically involve techniques like differential scanning calorimetry (DSC) to determine phase transition temperatures and enthalpies, and polarized optical microscopy (POM) to identify the textures of the mesophases.

Unfortunately, searches for such dedicated research on this compound have not yielded the necessary experimental data. Therefore, a detailed article with data tables and specific research findings as requested cannot be generated at this time. Further empirical research is needed to characterize the mesomorphic behavior of this particular compound.

Applications in Organic Electronics and Advanced Materials

Fabrication of Organic Electronic Devices

The polymers synthesized from 4-Bromo-1,2-bis(tetradecyloxy)benzene are designed for integration into organic electronic devices, leveraging their tailored electronic properties.

The conjugated polymer P(2,3-DTO-PPV), synthesized from the this compound precursor, exhibits properties characteristic of an organic semiconductor. A key feature of this material is its electroluminescence, the ability to emit light in response to an electric current.

Research has demonstrated that P(2,3-DTO-PPV) is an emissive polymer. Its photoluminescence spectrum shows a maximum emission peak at approximately 587 nanometers, which corresponds to the yellow-orange region of the visible spectrum. The optical bandgap of this polymer has been estimated to be around 2.2 electronvolts (eV). This combination of solubility, film-forming capability, and electroluminescence makes it a material of interest for organic light-emitting diodes (OLEDs). The performance of such materials is often evaluated by their photoluminescence quantum yield (PLQY), which measures the efficiency of light emission. For P(2,3-DTO-PPV), the PLQY has been measured to be approximately 15% in chloroform (B151607) solution.

Table 1: Properties of P(2,3-DTO-PPV) Derived from this compound

PropertyValue
Polymer NamePoly(2,3-bis(tetradecyloxy)phenylene vinylene)
AbbreviationP(2,3-DTO-PPV)
Emission Peak (Photoluminescence)~587 nm
Optical Bandgap~2.2 eV
Photoluminescence Quantum Yield (in CHCl₃)~15%

There is no information available in the current body of scientific literature regarding the application of polymers derived from this compound in the active layers of organic solar cells.

Currently, there are no published studies that investigate or demonstrate the potential of polymers synthesized from this compound for use as electron-transporting layers or materials in organic electronic devices.

Development of Functional Soft Materials

The design of functional soft materials often relies on the precise engineering of molecular components to achieve desired properties such as self-organization, responsiveness to external stimuli, and specific electronic or optical characteristics. This compound serves as a valuable precursor in this context, particularly for the creation of liquid crystalline materials.

Stimuli-responsive materials, which change their properties in response to external triggers like temperature, light, or electric fields, are at the forefront of materials science. While there is a lack of direct studies on integrating this compound into such systems, its derivatives are key components in the formation of liquid crystals, which are inherently responsive materials.

The long alkoxy chains of this compound are a common feature in molecules that exhibit thermotropic liquid crystalline behavior. By undergoing further chemical modifications, such as Suzuki or Sonogashira coupling reactions at the bromine position, this molecule can be elaborated into more complex structures like discotic liquid crystals. These disc-shaped molecules can self-assemble into columnar phases, which are of great interest for their anisotropic conductive properties. The thermal transitions of these liquid crystal phases are a form of responsiveness, as the material's order and, consequently, its properties change with temperature.

Table 1: Potential Role of this compound in Responsive Systems

Feature of this compound Implication for Responsive Materials
Bromine atom Reactive site for coupling reactions to build larger, functional molecules.
Two tetradecyloxy chains Promotes solubility and influences the self-assembly and phase transition temperatures of derivatives.

The application of this compound in optical materials is primarily as a foundational building block for larger, optically active molecules. The electronic properties of the benzene (B151609) ring can be tuned by the substituents attached to it, and by extending the conjugation through reactions at the bromo-position, molecules with specific absorption and emission characteristics can be designed.

For instance, this compound is a precursor for the synthesis of triphenylene-based discotic liquid crystals. Triphenylene derivatives are known for their use in optical compensation films in liquid crystal displays (LCDs) and as charge-transporting materials in Organic Light-Emitting Diodes (OLEDs). The synthesis often involves the trimerization of a catechol derivative, which can be synthesized from precursors like this compound. The long alkyl chains are essential for processing and for controlling the molecular packing in the solid state, which in turn affects the optical and electronic properties of the thin films.

While specific data on the optical properties of this compound itself is scarce, the properties of the materials derived from it are well-studied.

| Birefringence | In the ordered state of liquid crystalline materials derived from this compound, the anisotropic arrangement of molecules leads to birefringence, a key property for optical applications. |

Supramolecular Assemblies and Self Organization

Mechanisms of Self-Assembly of Bis(tetradecyloxy)benzene Derivatives

The spontaneous organization of bis(tetradecyloxy)benzene derivatives into ordered structures is a complex process driven by a combination of weak, non-covalent interactions. The final supramolecular architecture is the result of a thermodynamic equilibrium that minimizes the free energy of the system, balancing enthalpic gains from attractive forces with entropic considerations. Key among these driving forces are hydrogen bonding, π-π stacking of the aromatic cores, and the hydrophobic interactions of the long alkyl chains.

Hydrogen bonding is a highly directional and specific non-covalent interaction that plays a central role in constructing supramolecular systems. ethernet.edu.etmdpi.com While 4-Bromo-1,2-bis(tetradecyloxy)benzene itself lacks the classic hydrogen bond donor groups (e.g., -OH, -NH), its derivatives can be strategically functionalized to incorporate them. For instance, the introduction of amide, carboxylic acid, or urea (B33335) moieties onto the benzene (B151609) core enables the formation of robust and predictable one-dimensional or two-dimensional networks.

Table 1: Influence of Hydrogen Bonding on Supramolecular Structures

Functional Group Typical Hydrogen Bond Motif Resulting Supramolecular Architecture
Carboxylic Acid Dimer (O-H···O) Discrete pairs, linear chains
Amide Chain or sheet (N-H···O) 1D fibers, 2D sheets
Urea Bifurcated bonds Tapes, ribbons, helical tubes
Triazine/Benzoic Acid Complex Double H-bonds (C-H···O, O-H···N) Discotic columnar complexes

The aromatic benzene cores of bis(tetradecyloxy)benzene derivatives are electron-rich and engage in attractive π-π stacking interactions. nih.gov These forces arise from the electrostatic interaction between the quadrupole moments of adjacent aromatic rings. This stacking is a primary driving force for the formation of one-dimensional columnar structures, which are characteristic of discotic liquid crystals. researchgate.net

In these assemblies, the flat aromatic cores stack on top of one another, creating columns that extend over long distances. The typical separation between the stacked rings is in the range of 0.35 to 0.45 nm. The degree of electronic communication along these columns makes them promising candidates for organic electronic applications, as they can facilitate charge transport. researchgate.net The presence and orientation of substituents on the benzene ring, such as the bromine atom and the bulky alkoxy chains, can modulate the stacking distance and geometry (e.g., eclipsed vs. staggered), thereby tuning the electronic properties of the assembly. researchgate.net

The two long, flexible tetradecyl (C14) chains are not merely passive substituents; they play a crucial and active role in the self-assembly process. These aliphatic chains are chemically incompatible with the rigid, polarizable aromatic cores. This incompatibility drives a process known as microphase separation, where the molecules organize to minimize the unfavorable contact between the aliphatic and aromatic regions.

The result is a structure where the aromatic cores aggregate to form the center of the columns via π-π stacking, while the molten or semi-ordered alkyl chains radiate outwards, creating a liquid-like or flexible corona. scispace.com This segregation is energetically favorable and is stabilized by van der Waals forces between adjacent alkyl chains. The length and number of these chains are critical parameters that control the diameter of the columns and the spacing between them, ultimately determining the symmetry of the resulting two-dimensional lattice (e.g., hexagonal, rectangular). nih.gov This principle of microphase separation is fundamental to the formation of many liquid crystalline and other soft matter phases.

Characterization of Self-Assembled Structures

To visualize and understand the intricate architectures formed by bis(tetradecyloxy)benzene derivatives, high-resolution microscopy techniques are indispensable. Scanning Tunneling Microscopy (STM) and Atomic Force Microscopy (AFM) are powerful tools that provide real-space images of these structures at the molecular and nanoscale levels, offering insights into molecular packing, surface morphology, and domain organization.

Scanning Tunneling Microscopy (STM) is exceptionally suited for studying the two-dimensional self-assembly of molecules physisorbed onto conductive surfaces, such as highly oriented pyrolytic graphite (B72142) (HOPG). nih.gov It provides sub-molecular resolution, allowing for the direct visualization of how individual molecules pack together at the liquid-solid or vacuum-solid interface.

For derivatives of this compound, STM studies can reveal:

Molecular Conformation and Orientation: The precise arrangement of the benzene core, bromine atom, and alkyl chains on the surface. The bromine atoms often appear as bright protrusions in STM images, making them useful markers for identifying molecular orientation. nih.govtongji.edu.cn

2D Lattice Parameters: The unit cell vectors of the self-assembled monolayer can be measured with high precision, providing quantitative data on the packing structure.

Intermolecular Interactions: The images provide direct evidence of how molecules interact. For instance, the interdigitation of alkyl chains from neighboring molecules is a commonly observed feature that stabilizes the 2D network. nih.gov

Polymorphism: STM can identify the coexistence of multiple different packing arrangements (polymorphs) on the same surface, offering insights into the subtle energy landscape of self-assembly.

Table 2: Representative STM Data for Self-Assembled Alkoxy-Bromobenzene Derivatives on HOPG

Compound Solvent Unit Cell Parameters Observed Pattern/Features
1-bromo-4-(hexadecyloxy)benzene N/A (ambient) a=0.98±0.05 nm, b=4.5±0.1 nm, α=81±2° Anti-parallel orientation, interdigitated alkyl chains. nih.gov
1-bromo-4-(octadecyloxy)benzene N/A (ambient) a=0.97±0.05 nm, b=4.9±0.1 nm, α=83±2° Anti-parallel orientation, odd-even effect observed. nih.gov
1,4-dibromo-2,5-(dioctadecyloxy)benzene N/A (ambient) a=1.0±0.1 nm, b=5.0±0.1 nm, α=89±2° Parallel orientation of aromatic cores, halogen-halogen interactions dominate. nih.gov

While STM excels at imaging molecular-scale order on conductive substrates, Atomic Force Microscopy (AFM) is a more versatile technique for characterizing the larger-scale morphology of thin films on a variety of substrates, including insulators. AFM maps the surface topography by scanning a sharp tip attached to a cantilever across the sample.

AFM is used to analyze films of bis(tetradecyloxy)benzene derivatives to:

Visualize Surface Topography: AFM height images reveal the three-dimensional landscape of the film, showing features like terraces, domains, grain boundaries, and defects over micrometer-scale areas. researchgate.net

Measure Film Thickness: It can be used to measure the height of molecular terraces, which often corresponds to the dimension of the stacked columns, providing information about the orientation of the self-assembled structures relative to the substrate.

Probe Mechanical and Chemical Properties: In addition to topography, AFM phase imaging can map variations in surface properties like adhesion and viscoelasticity. This can help distinguish between regions of different chemical composition (e.g., aromatic cores vs. aliphatic chains) or different crystalline order. researchgate.net

Together, STM and AFM provide a comprehensive picture of the self-organization of this compound and its derivatives, from the arrangement of individual molecules to the morphology of macroscopic films.

Bulk Self-Assembly in Solution and Solid State

There is no available scientific literature detailing the bulk self-assembly of this compound in either solution or the solid state. Investigations into the formation of micelles, vesicles, or liquid crystalline phases in various solvents, as well as studies on its crystal packing and polymorphism in the solid state, have not been reported. Therefore, no data on the structural characteristics, phase transitions, or the driving forces for the self-assembly of this specific compound can be provided.

Engineering of Supramolecular Architectures for Specific Functions

Similarly, there is a lack of published research on the engineering of supramolecular architectures derived from this compound for any specific function. While related molecules are often explored for applications in organic electronics, sensing, or as templates for nanomaterials, no such studies have been focused on or have utilized this compound. As a result, there are no research findings or data to present regarding the design, synthesis, and functional properties of supramolecular structures based on this compound.

Theoretical and Computational Investigations

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental in understanding the electronic behavior of a molecule. These computational methods are used to predict molecular structure, reactivity, and various spectroscopic properties from first principles.

Density Functional Theory (DFT) for Molecular Geometry Optimization and Electronic Levels

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For 4-Bromo-1,2-bis(tetradecyloxy)benzene, a DFT calculation would begin with a molecular geometry optimization. This process determines the most stable three-dimensional arrangement of the atoms by finding the minimum energy conformation. The resulting optimized structure would provide precise bond lengths, bond angles, and dihedral angles.

Following optimization, DFT calculations would be used to determine the molecule's electronic energy levels, including the energies of its molecular orbitals. However, specific published data on the DFT-optimized geometry and electronic levels for this compound is not available.

HOMO-LUMO Energy Level Analysis for Redox Properties and Band Gaps

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy relates to its ability to accept electrons (electron affinity).

The difference in energy between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key parameter. A smaller gap generally indicates that a molecule is more easily excitable and more chemically reactive. edu.krd This energy gap is fundamental for predicting redox properties and is correlated with the electronic band gap in materials. edu.krd A detailed HOMO-LUMO energy level analysis for this compound, including specific energy values and the resulting band gap, has not been reported in the available literature.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Self-Assembly Processes

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For a large, flexible molecule like this compound with its two long tetradecyloxy chains, MD simulations would be invaluable for understanding its dynamic behavior.

These simulations could model how the molecule behaves in different environments (e.g., in a solvent or in bulk) and predict how multiple molecules might interact and organize. This is particularly relevant for studying self-assembly processes, where molecules spontaneously form ordered structures, a key characteristic of materials like liquid crystals. Despite the utility of this method, there are no specific MD simulation studies published for this compound.

Prediction of Mesomorphic Behavior and Phase Stability

The molecular structure of this compound, featuring a rigid aromatic core and long, flexible aliphatic chains, suggests it may exhibit mesomorphic behavior, meaning it could form liquid crystal phases. Computational methods can be used to predict the likelihood of forming such phases (e.g., nematic, smectic) and to estimate the temperature ranges over which these phases would be stable. These predictions often rely on analyzing molecular shape, aspect ratio, and intermolecular interaction potentials derived from quantum chemical calculations. However, specific computational predictions regarding the mesomorphic behavior and phase stability of this compound are not found in current scientific publications.

Computational Studies on Structure-Property Correlations

Computational studies are often employed to establish clear relationships between a molecule's chemical structure and its macroscopic properties. For a series of related compounds, researchers can systematically alter the structure (e.g., by changing the length of the alkoxy chains or the position of the bromo substituent) and calculate the resulting changes in electronic, optical, or material properties.

For this compound, such studies would help elucidate how the bromo-substituent and the long tetradecyloxy chains influence its potential applications, for instance, in organic electronics or as a liquid crystal material. While general structure-property relationship studies exist for long-chain alkoxy-substituted compounds, specific computational analyses correlating the detailed structure of this compound with its physical and chemical properties are not documented in the literature.

Structure Property Relationship Studies of 4 Bromo 1,2 Bis Tetradecyloxy Benzene Derivatives

Impact of Alkyl Chain Length on Mesophase Type and Thermal Stability

The length of the flexible alkyl chains in 1,2-bis(alkoxy)benzene derivatives plays a pivotal role in determining the type of mesophase formed and its thermal stability. In the case of 4-bromo-1,2-bis(tetradecyloxy)benzene, the two long tetradecyloxy chains significantly influence the molecule's aspect ratio and its tendency to self-organize into ordered liquid crystalline phases.

Generally, as the length of the terminal alkoxy chains increases in a homologous series of liquid crystals, there is a greater tendency for the formation of more ordered smectic phases over nematic phases. researchgate.netmdpi.com This is attributed to the increased van der Waals interactions between the long alkyl chains, which promotes a microphase separation between the rigid aromatic cores and the flexible aliphatic chains, leading to the formation of layered structures (smectic phases). For shorter chain lengths, the entropic cost of ordering the chains into layers is higher, and thus less ordered nematic phases are often favored. While specific studies on a homologous series of 4-bromo-1,2-bis(alkoxy)benzene are not widely available, trends from similar mesogenic systems can be used to predict the behavior. It is expected that derivatives with shorter alkoxy chains (e.g., C6-C10) might exhibit nematic or monotropic smectic phases, while longer chains, such as the tetradecyl groups, stabilize enantiotropic smectic phases.

The thermal stability of the mesophases is also intrinsically linked to the alkyl chain length. The melting points and clearing points (the temperature at which the liquid crystal transitions to an isotropic liquid) are both affected. An increase in chain length generally leads to an increase in the melting point due to stronger intermolecular forces. The effect on the clearing point can be more complex; initially, it may increase with chain length due to enhanced molecular anisotropy, but for very long chains, the clearing point may decrease as the dilution of the rigid mesogenic core by the flexible chains becomes more pronounced. researchgate.netmdpi.com

Table 1: Predicted Mesophase Behavior of 4-Bromo-1,2-bis(alkoxy)benzene Homologous Series

Alkyl Chain Length (n) Predicted Mesophase Type Predicted Trend in Thermal Stability (Clearing Point)
6 Nematic/Monotropic Smectic Lower
8 Nematic/Smectic A Increasing
10 Smectic A Increasing
12 Smectic A/Smectic C Peak Stability
14 (Tetradecyl) Smectic A/Smectic C Decreasing
16 Smectic C/Other higher order Smectics Decreasing

Influence of Bromine Substitution on Electronic Properties and Reactivity

The bromine atom at the 4-position of the benzene (B151609) ring in this compound has a significant impact on the molecule's electronic properties and chemical reactivity. Bromine is an electronegative atom and acts as a weak electron-withdrawing group through the inductive effect. However, it also possesses lone pairs of electrons in its p-orbitals, which can participate in p-π conjugation with the aromatic ring, acting as a π-donating group. nsf.gov This dual nature influences the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the molecule.

The electron-withdrawing inductive effect of bromine can lower both the HOMO and LUMO energy levels, which can in turn affect the material's charge transport properties and its performance in electronic devices. The p-π conjugation can lead to a red-shift in the UV-visible absorption spectrum compared to the non-brominated analogue. researchgate.net The specific position of the bromine atom also dictates its influence; in the case of this compound, its para position relative to one of the alkoxy groups can enhance its electronic influence on the benzene ring.

From a reactivity standpoint, the bromine atom serves as a versatile functional handle for further molecular modifications. The carbon-bromine bond is susceptible to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. nih.govnih.govscielo.br This allows for the straightforward introduction of a wide range of functional groups at the 4-position, enabling the synthesis of more complex and functional derivatives. For instance, coupling with arylboronic acids (Suzuki reaction) can extend the aromatic core, leading to materials with different mesomorphic and photophysical properties. The reactivity of the C-Br bond makes this compound a valuable building block in the synthesis of advanced materials.

Table 2: Predicted Electronic Properties and Reactivity of this compound

Property Influence of Bromine Substitution
HOMO Energy Level Lowered
LUMO Energy Level Lowered
Electron Affinity Increased
Ionization Potential Increased
UV-Vis Absorption Red-shifted
Reactivity Enables Pd-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira)

Effect of Terminal and Lateral Substituents on Supramolecular Organization

The supramolecular organization of liquid crystalline materials is highly sensitive to the presence of terminal and lateral substituents. In derivatives of this compound, modifications to the molecular structure beyond the alkyl chains and the bromine atom can lead to profound changes in the self-assembled structures.

Terminal Substituents: The introduction of functional groups at the ends of the alkyl chains can significantly alter the intermolecular interactions and, consequently, the mesophase behavior. For example, the addition of a polar group, such as a cyano (-CN) or nitro (-NO2) group, can introduce strong dipole-dipole interactions, which may favor the formation of smectic phases with a higher degree of order. whiterose.ac.uk Conversely, bulky terminal groups can disrupt the molecular packing and potentially destabilize the liquid crystalline phase. The nature of the terminal group can also influence the clearing point, with polarizable groups generally leading to an increase in thermal stability. nih.gov

Lateral Substituents: The introduction of substituents on the sides of the aromatic core, often referred to as lateral substitution, has a pronounced effect on the molecular packing. A lateral substituent increases the width of the molecule, which can disrupt the close packing required for the formation of highly ordered mesophases. For instance, a lateral bromine atom, while electronically similar to the terminal one, would sterically hinder the side-by-side arrangement of the molecules, likely leading to a decrease in the clearing point and a potential suppression of smectic phases in favor of nematic phases. The size and polarity of the lateral substituent are critical factors; small and non-polar groups will have a less disruptive effect than large and polar ones.

The interplay of these substitutions can lead to a wide variety of self-assembled structures. For example, the combination of long alkyl chains and specific terminal groups can lead to the formation of complex smectic phases, such as tilted smectic C or chiral smectic C* phases if a chiral center is introduced. The supramolecular architecture is a result of a delicate balance of intermolecular forces, including van der Waals interactions, dipole-dipole interactions, and steric repulsions, all of which can be tuned through chemical modification. nih.gov

Design Principles for Tailoring Material Properties through Molecular Engineering

The systematic study of structure-property relationships in this compound and its derivatives provides a set of design principles for the molecular engineering of new functional materials with tailored properties. By strategically modifying the molecular structure, it is possible to control the mesophase behavior, thermal stability, electronic properties, and responsiveness to external stimuli.

For Enhanced Thermal Stability and Smectic Phase Formation:

Increase Alkyl Chain Length: Longer alkyl chains (e.g., n > 10) generally promote the formation of more stable smectic phases due to increased van der Waals interactions and microphase separation.

Introduce Polar Terminal Groups: Attaching polar groups like -CN or -NO2 to the terminus of the alkyl chains can enhance dipole-dipole interactions, leading to higher clearing points and more ordered smectic phases.

Extend the Aromatic Core: Using the bromine atom as a synthetic handle to extend the π-conjugated system via cross-coupling reactions can increase the molecular anisotropy and thermal stability of the mesophase.

For Tuning Electronic and Optical Properties:

Vary the Substituent at the 4-Position: Replacing the bromine atom with different electron-donating or electron-withdrawing groups through cross-coupling reactions allows for the fine-tuning of the HOMO and LUMO energy levels. This is crucial for applications in organic electronics.

Introduce Chromophores: The incorporation of photoactive moieties, such as azobenzenes, can impart photoswitchable properties to the material, allowing for the modulation of its liquid crystalline phase with light. mdpi.com

For Creating Novel Supramolecular Architectures:

Introduce Lateral Substituents: While often disruptive to mesophase stability, the careful selection of lateral substituents can be used to control the intermolecular spacing and create less common mesophases.

Incorporate Chiral Centers: The introduction of chirality into the molecule, either in the alkyl chains or as a substituent, can lead to the formation of chiral liquid crystal phases, such as cholesteric (chiral nematic) or ferroelectric smectic C* phases, which are of interest for display and sensor applications.

By applying these design principles, it is possible to move beyond simple trial-and-error synthesis and rationally design new materials based on the this compound scaffold with precisely controlled properties for a wide range of applications, from advanced display technologies to organic semiconductors and sensors. metu.edu.trnih.gov

Future Research Directions and Potential Innovations

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The future synthesis of 4-Bromo-1,2-bis(tetradecyloxy)benzene and its derivatives is likely to pivot towards greener and more efficient methodologies. Traditional synthetic routes to functionalized catechols and related aromatic compounds often involve harsh reaction conditions and the use of hazardous reagents. researchgate.netfishersci.ie Future research will likely focus on biocatalytic methods, such as the use of enzymes or whole-cell organisms, to achieve regioselective bromination and etherification under milder conditions. researchgate.netfishersci.ie These enzymatic approaches could offer higher yields and produce less waste compared to conventional methods.

Furthermore, the development of one-pot synthesis protocols, where multiple reaction steps are carried out in the same vessel, could significantly improve the efficiency of producing this compound. This approach minimizes the need for intermediate purification steps, thereby saving time, resources, and reducing solvent usage. The principles of green chemistry, such as the use of renewable starting materials and energy-efficient reaction conditions, will be central to these new synthetic strategies. tu-dortmund.de

Development of Advanced Analytical Techniques for In-Situ Studies

A deeper understanding of the dynamic processes involving this compound, particularly its self-assembly and reaction kinetics, necessitates the use of advanced in-situ analytical techniques. Techniques such as variable-temperature X-ray diffraction (VT-XRD) and small-angle X-ray scattering (SAXS) will be crucial for probing the formation and transitions of ordered phases, such as liquid crystalline states, in real-time. These methods can provide invaluable data on the molecular packing and dimensionality of self-assembled structures.

Spectroscopic techniques, including in-situ Fourier-transform infrared (FTIR) and Raman spectroscopy, can be employed to monitor chemical transformations at the molecular level as they occur. For instance, these techniques could be used to follow the progress of polymerization or cross-coupling reactions involving the bromo-substituent. The combination of these in-situ methods will provide a comprehensive picture of the structure-property relationships of materials derived from this compound.

Integration into Multifunctional Hybrid Materials

The bromo-functionality of this compound serves as a versatile handle for its integration into a wide array of multifunctional hybrid materials. The bromine atom can be readily transformed into other functional groups via well-established organic reactions, such as Suzuki or Sonogashira cross-coupling, allowing for the covalent attachment of this molecule to polymers, nanoparticles, or surfaces. youtube.comgoogle.com This functionalization can be used to create materials with tailored optical, electronic, or mechanical properties.

For example, grafting this compound onto a polymer backbone could lead to the development of novel liquid crystalline polymers with unique phase behaviors. Similarly, its incorporation into metal-organic frameworks (MOFs) could result in hybrid materials with enhanced gas sorption or catalytic properties. dtu.dk The long alkyl chains can also play a crucial role in directing the self-assembly of these hybrid materials and ensuring compatibility between the organic and inorganic components.

Expanding Applications in Emerging Technologies (e.g., sensors, catalysts)

The inherent properties of organobromine compounds suggest that this compound and its derivatives could find applications in various emerging technologies. wikipedia.org The presence of the electron-rich catechol ether core and the reactive bromo-substituent makes this molecule a potential candidate for the development of novel chemical sensors. The interaction of the molecule with specific analytes could lead to a measurable change in its optical or electronic properties.

Furthermore, the bromine atom can be replaced with a catalytically active metal center through organometallic reactions, opening up possibilities for its use in catalysis. hoffmanchemicals.com Derivatives of this compound could act as ligands for transition metal catalysts, influencing their activity and selectivity in a variety of organic transformations. The long tetradecyloxy chains could also provide a specific microenvironment around the catalytic center, potentially enhancing its performance.

Deeper Understanding of Self-Assembly Mechanisms at Nanoscale

The amphiphilic nature of this compound, with its polar aromatic head and nonpolar aliphatic tails, strongly suggests a propensity for self-assembly into ordered nanostructures. rsc.orgthermofisher.comchemicalbook.com It is hypothesized that this molecule could behave as a discotic liquid crystal, where the flat aromatic cores stack on top of each other to form columnar structures. nih.govnsf.gov These columns would then arrange themselves into a two-dimensional hexagonal lattice.

Future research will focus on elucidating the precise mechanisms governing this self-assembly process. Techniques such as atomic force microscopy (AFM) and transmission electron microscopy (TEM) will be instrumental in visualizing the morphology of the resulting nanostructures. Understanding the interplay of van der Waals forces, π-π stacking, and steric interactions will be key to controlling the dimensions and packing of these assemblies, which is crucial for their application in electronic and optical devices. rsc.orgthermofisher.comchemicalbook.com

Computational-Guided Material Design for Predictive Synthesis

Computational modeling and simulation will play a pivotal role in accelerating the discovery and design of new materials based on this compound. sigmaaldrich.comresearchgate.netmsu.edu Density Functional Theory (DFT) calculations can be employed to predict the electronic structure, molecular geometry, and spectroscopic properties of this molecule and its derivatives. sigmaaldrich.commsu.edu This information can provide insights into its reactivity and potential applications.

Molecular dynamics (MD) simulations can be used to model the self-assembly behavior of this compound, predicting the most stable liquid crystalline phases and the influence of molecular modifications on the resulting structures. By screening a large number of virtual compounds, computational methods can guide synthetic efforts towards molecules with desired properties, reducing the need for extensive trial-and-error experimentation. hoffmanchemicals.com This predictive approach will be essential for the rational design of next-generation functional materials.

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